Tert-butyl(2,2-diméthylbutyl)amine

Vue d'ensemble

Description

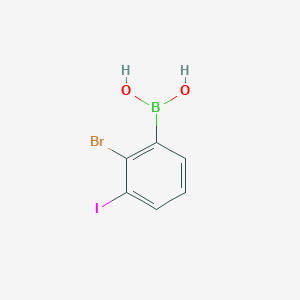

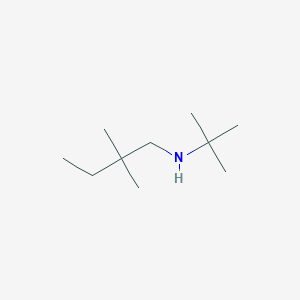

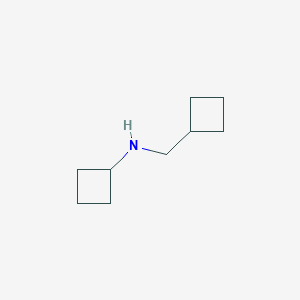

Tert-butyl(2,2-dimethylbutyl)amine is a useful research compound. Its molecular formula is C10H23N and its molecular weight is 157.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality Tert-butyl(2,2-dimethylbutyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl(2,2-dimethylbutyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse des hétérocycles azotés

Tert-butyl(2,2-diméthylbutyl)amine: est utilisé dans la synthèse des hétérocycles azotés, qui sont des structures fondamentales dans de nombreux produits naturels et produits pharmaceutiques. Le composé sert de précurseur dans la formation des sulfinimines, qui sont ensuite transformées en pipéridines, pyrrolidines, azétidines et leurs dérivés fusionnés, structurellement divers . Ces hétérocycles sont importants en raison de leur présence dans de nombreuses molécules bioactives et agents thérapeutiques.

Synthèse asymétrique

Le composé joue un rôle crucial dans la synthèse asymétrique en tant qu'auxiliaire chiral. Il a été largement utilisé dans la synthèse stéréosélective des amines et de leurs dérivés. La forme énantiopure de This compound est particulièrement précieuse pour induire la chiralité dans le processus de synthèse, conduisant à la production de composés énantiomériquement purs .

Catalyse

Dans les processus catalytiques, This compound est impliqué dans des réactions qui forment des amides N-tert-butyl. Ces réactions sont catalysées par le triflate de cuivre(II) et donnent d'excellents rendements dans des conditions sans solvant à température ambiante . Cette méthode est avantageuse pour sa simplicité, son efficacité et l'évitement des conditions de réaction sévères.

Applications pharmaceutiques

Les amides N-tert-butyl, synthétisés à l'aide de This compound, se trouvent dans plusieurs médicaments. Par exemple, la finastéride, utilisée pour traiter l'hyperplasie bénigne de la prostate, et le nelfinavir, un inhibiteur de la protéase pour le traitement du VIH, contiennent tous deux le groupe amide N-tert-butyl . Cela met en évidence l'importance du composé dans la conception et la synthèse de médicaments.

Chimie analytique

Le composé est utilisé en chromatographie en phase gazeuse comme étalon pour l'étalonnage des instruments. Ses propriétés bien définies et sa stabilité le rendent approprié pour une utilisation en tant que composé de référence dans les procédures analytiques afin d'assurer des mesures précises et fiables .

Mécanisme D'action

Target of Action

Tert-butyl(2,2-dimethylbutyl)amine is primarily used as a protecting group in the synthesis of multifunctional targets, particularly in the context of amino functions . It plays a pivotal role in the synthesis of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Mode of Action

The compound interacts with its targets by accommodating two protecting groups on primary amines . This interaction facilitates the synthesis, properties, and applications of products containing one or two Boc-groups . Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .

Biochemical Pathways

The compound affects the biochemical pathways related to the synthesis of multifunctional targets . It plays a crucial role in the protection of amino functions, which often occur in the context of these pathways . The compound’s action results in the synthesis of products containing one or two Boc-groups, which are derived from the dual protection of amines and amides .

Pharmacokinetics

It is known that the compound is used in the synthesis of multifunctional targets, suggesting that its adme properties may be influenced by the specific context in which it is used .

Result of Action

The result of the compound’s action is the synthesis of products containing one or two Boc-groups, derived from the dual protection of amines and amides . These products play a crucial role in the synthesis of multifunctional targets .

Action Environment

The action of Tert-butyl(2,2-dimethylbutyl)amine is influenced by the specific context in which it is used. For example, the compound is typically used in the synthesis of multifunctional targets, suggesting that its action, efficacy, and stability may be influenced by the specific conditions of this process .

Analyse Biochimique

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tert-butyl(2,2-dimethylbutyl)amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Tert-butyl(2,2-dimethylbutyl)amine can undergo hydrolysis and oxidation, leading to the formation of degradation products that may have distinct biological activities. Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of Tert-butyl(2,2-dimethylbutyl)amine vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Threshold effects have been observed, where a certain dosage level triggers significant biological responses. Toxic or adverse effects at high doses include hepatotoxicity, nephrotoxicity, and alterations in hematological parameters .

Metabolic Pathways

Tert-butyl(2,2-dimethylbutyl)amine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which catalyze its oxidation to form metabolites. These metabolites can further participate in conjugation reactions, leading to their excretion from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of Tert-butyl(2,2-dimethylbutyl)amine within cells and tissues involve specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can impact its biological activity and function. For example, Tert-butyl(2,2-dimethylbutyl)amine may accumulate in the liver and kidneys, where it can exert its effects .

Subcellular Localization

The subcellular localization of Tert-butyl(2,2-dimethylbutyl)amine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular distribution helps elucidate its role in cellular processes .

Propriétés

IUPAC Name |

N-tert-butyl-2,2-dimethylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N/c1-7-10(5,6)8-11-9(2,3)4/h11H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGQYBRDYYDAPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CNC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylate](/img/structure/B1466041.png)

![Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B1466046.png)

![5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde](/img/structure/B1466047.png)

![Ethyl 2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1466056.png)